REACTION_CXSMILES
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[NH2:1][NH2:2].C(N(CC)CC)C.[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]2([C:21](F)=[O:22])[CH2:20][CH2:19][CH2:18]2)=[CH:13][CH:12]=1>C(#N)C>[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]2([C:21]([NH:1][NH2:2])=[O:22])[CH2:20][CH2:19][CH2:18]2)=[CH:13][CH:12]=1
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Name
|
|
Quantity
|
2.02 mL
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Type
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reactant
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Smiles
|
NN
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Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
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C(C)#N
|
Name
|
|
Quantity
|
12.8 mL
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
1-(4-chlorophenyl)cyclobutanecarbonyl fluoride
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Quantity
|
10 g
|
Type
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reactant
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Smiles
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ClC1=CC=C(C=C1)C1(CCC1)C(=O)F
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Name
|
|
Quantity
|
25 mL
|
Type
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solvent
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Smiles
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C(C)#N
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
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Smiles
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C(C)#N
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
was removed by evaporation
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Type
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CUSTOM
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Details
|
Product was obtained after silica gel chromatography
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)C1(CCC1)C(=O)NN
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |